molecular formula C19H19F2N3O2 B10861645 (1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide

(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10861645
M. Wt: 359.4 g/mol
InChI Key: LUTFUXGPBODRIB-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IV-255 is a selective small molecule inhibitor of the BRG1 bromodomain. It has shown significant potential in enhancing the extent of DNA damage when used in conjunction with chemotherapeutic agents such as Temozolomide and Bleomycin. This compound is particularly noted for its ability to inhibit the invasiveness of glioblastoma multiforme cells and augment the apoptosis-inducing activity of Temozolomide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IV-255 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of IV-255 would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: IV-255 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.

    Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of IV-255 with different functional groups.

Scientific Research Applications

IV-255 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

IV-255 exerts its effects by selectively inhibiting the BRG1 bromodomain. This inhibition disrupts the interaction between BRG1 and acetylated histones, leading to alterations in chromatin structure and gene expression. The compound enhances DNA damage induced by chemotherapeutic agents, thereby increasing cancer cell death and apoptosis. The molecular targets and pathways involved include the BRG1 bromodomain and associated chromatin remodeling complexes .

Comparison with Similar Compounds

    JQ-1: Another bromodomain inhibitor that targets BRD4.

    I-BET762: A selective inhibitor of the BET family of bromodomains.

    GSK9311: Inhibits the BRD4 bromodomain.

Comparison: IV-255 is unique in its selectivity for the BRG1 bromodomain, whereas compounds like JQ-1 and I-BET762 target other members of the bromodomain family. This selectivity makes IV-255 particularly valuable for studying the specific functions of BRG1 in chromatin remodeling and gene expression. Additionally, IV-255’s ability to enhance the efficacy of chemotherapeutic agents sets it apart from other bromodomain inhibitors .

Properties

Molecular Formula

C19H19F2N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C19H19F2N3O2/c1-26-16-5-3-13(4-6-16)23-10-15-9-14(23)11-24(15)19(25)22-12-2-7-17(20)18(21)8-12/h2-8,14-15H,9-11H2,1H3,(H,22,25)/t14-,15-/m1/s1

InChI Key

LUTFUXGPBODRIB-HUUCEWRRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)NC4=CC(=C(C=C4)F)F

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.